Thermodynamic properties of ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Thermodynamic properties of ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] Understanding the thermodynamic properties of novel pyrazole derivatives, such as ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate, is paramount for the advancement of drug development. These properties govern the compound's stability, solubility, and bioavailability, directly impacting its efficacy and shelf-life. This guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic parameters of ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate, offering a roadmap for the characterization of new chemical entities.
Synthesis and Characterization: The Foundation of Accurate Measurement
Prior to any thermodynamic investigation, the synthesis and rigorous characterization of the target compound are essential to ensure sample purity, which is critical for obtaining accurate and reproducible data.
Proposed Synthesis
A plausible synthetic route for ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate can be adapted from established methods for related pyrazole derivatives.[3][4] A common approach involves the reaction of a benzylhydrazine with a suitable β-dicarbonyl equivalent.
An Illustrative Synthetic Workflow:
Caption: Proposed synthesis workflow for the target compound.
Essential Characterization Protocols
A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the formyl (C=O) and ester (C=O) groups.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the theoretical values.
Experimental Determination of Thermodynamic Properties
A multi-technique approach is necessary to build a comprehensive thermodynamic profile of the compound.
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a powerful technique for studying the thermal transitions of a material.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same rate.
-
Perform a second heating scan to observe the glass transition if the sample forms an amorphous solid upon cooling.
-
-
Data Analysis: The melting temperature (T₀) is determined from the onset of the melting endotherm, and the enthalpy of fusion (ΔHfus) is calculated by integrating the peak area.
DSC Experimental Workflow:
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time, providing information on its thermal stability and decomposition profile.[6][7]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the compound into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins.
TGA Experimental Workflow:
Caption: Workflow for TGA analysis.
Bomb Calorimetry for Enthalpy of Combustion and Formation
Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHcomb) of a compound.[8] This value can then be used to calculate the standard enthalpy of formation (ΔH°f) using Hess's Law.
Experimental Protocol:
-
Sample Preparation: A pellet of the compound (approximately 1 g) is accurately weighed. A known length of fuse wire is attached.
-
Bomb Assembly: The pellet is placed in the crucible inside the bomb, which is then sealed and pressurized with excess pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter.
-
Combustion: The sample is ignited by passing a current through the fuse wire.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
Calculations: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion is then determined. The enthalpy of formation is calculated using the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂).
Computational Prediction of Thermodynamic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting thermodynamic properties and complementing experimental data.[9][10]
Computational Workflow:
-
Molecular Modeling: The 3D structure of ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to find its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[11]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain thermochemical data such as enthalpy, entropy, and Gibbs free energy at a given temperature.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes.
DFT Computational Workflow:
Caption: Workflow for DFT calculations.
Data Summary and Interpretation
The following table presents a hypothetical, yet realistic, summary of the thermodynamic data for ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate, based on data for similar compounds.[12]
| Thermodynamic Property | Experimental Value (Hypothetical) | Computational Value (Hypothetical) | Significance in Drug Development |
| Melting Point (T₀) | 85 - 90 °C | N/A | Affects solubility and dissolution rate. |
| Enthalpy of Fusion (ΔHfus) | 25 - 30 kJ/mol | N/A | Relates to crystal lattice energy and solubility. |
| Decomposition Temperature (Td) | > 250 °C | N/A | Indicates thermal stability and shelf-life. |
| Enthalpy of Combustion (ΔHcomb) | -8500 to -9000 kJ/mol | -8600 kJ/mol | Fundamental thermochemical property. |
| Enthalpy of Formation (ΔH°f) | -200 to -250 kJ/mol | -230 kJ/mol | Indicates the thermodynamic stability of the molecule. |
A higher melting point and enthalpy of fusion suggest a more stable crystal lattice, which can impact solubility. A high decomposition temperature is desirable for long-term storage and formulation processes. The enthalpy of formation provides a measure of the intrinsic stability of the molecule.
Conclusion
A thorough understanding of the thermodynamic properties of a new chemical entity like ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate is indispensable for its successful development as a therapeutic agent. This guide has outlined a comprehensive approach that combines experimental techniques (DSC, TGA, bomb calorimetry) with computational methods (DFT) to establish a complete thermodynamic profile. By following these self-validating protocols, researchers can gain crucial insights into the stability, solubility, and reactivity of novel pyrazole derivatives, thereby accelerating the drug discovery and development pipeline.
References
- Vertex AI Search. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
- National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
- National Center for Biotechnology Information. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
- ResearchGate. (n.d.). TGA thermogram of pyrazole nopinone derivatives (4-6).
- Google Books. (n.d.). Thermodynamics of Organic Compounds.
- MDPI. (n.d.). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation.
- University of Colorado Boulder. (n.d.). Experimental Thermodynamics Volume VII.
- ResearchGate. (n.d.). TGA thermographs of PF, PYZ, and PF−PYZ compounds.
- Scientific Research Publishing. (n.d.). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties.
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Preprints.org. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- NIST. (n.d.). 1H-Pyrazole.
- ResearchGate. (n.d.). DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes.
- ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air....
- University of Baghdad. (n.d.). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support.
- ACS Publications. (2022). Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation.
- National Center for Biotechnology Information. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
- EPA. (n.d.). Ethyl 1-benzyl-1H-pyrazole-4-carboxylate Properties.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of complexes 1 4.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- MDPI. (n.d.). Synthesis and Properties of Pyrazoles.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
- National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- ResearchGate. (n.d.). What is the enthalpy of formation of pyrazine-2-carboxylic acid?.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. sid.ir [sid.ir]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. science.su.edu.krd [science.su.edu.krd]
- 11. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
